B601717 ヘパリンナトリウム CAS No. 9041-08-1

ヘパリンナトリウム

カタログ番号: B601717
CAS番号: 9041-08-1
分子量: 1157.89
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heparin sodium salt is a Grade I-A product derived from porcine intestinal mucosa . It is a glycosaminoglycan (GAG) known for its potent anticoagulant properties . This extensively sulfated polysaccharide consists of D-glucosamine and hexuronic acid linked via glycosidic linkages . It finds wide application in biochemical research and cell culture studies .


Synthesis Analysis

Heparin’s complex formation with various elements has been studied extensively . For instance, the complex formation of neodymium with heparin anions was studied by pH-metric titration . The mode and order of conjugating heparin to the alginate backbone greatly affect the modified alginate hydrogels’ structure–properties–function relations .


Chemical Reactions Analysis

Heparin sodium salt is a heterogeneous group of straight-chain anionic mucopolysaccharides, called glycosaminoglycans, having anticoagulant properties . It has been shown that the introduction of complexes of manganese with tetraphenylporphyrin into the composition of composite materials imparts antibacterial properties to the latter .


Physical and Chemical Properties Analysis

Heparin sodium salt is a beige powder with a useful pH range of 5.0 - 7.5 . It is soluble in water to the extent of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . It is stored at room temperature .

科学的研究の応用

抗凝固療法

ヘパリンは、主に抗凝固剤としての役割で知られています。 ヘパリンは、凝固経路におけるプロテアーゼの活性を阻害するアンチトロンビンIIIの活性を高めることにより、血栓症および塞栓症の予防と治療に使用されます {svg_1}ヘパリンは、その独特のペンタサッカライド配列により、アンチトロンビンIIIと結合し、凝固カスケードにおいて重要な役割を果たす因子XaおよびIIaの活性化を阻害します {svg_2}.

心臓血管疾患の管理

心臓血管疾患の管理において、ヘパリンの抗凝固特性は重要です。 ヘパリンは、心臓血管手術心臓カテーテル検査体外循環、および血液透析などの手術中に、血栓の形成を防ぐために使用されます {svg_3}.

抗炎症作用

ヘパリンは、抗凝固作用に加えて、抗炎症作用があることが示されています。 ヘパリンは、炎症性疾患からの保護と修復における可能性について研究されています {svg_4}.

抗腫瘍および抗転移効果

ヘパリンとその誘導体は、抗腫瘍および抗転移効果について試験されています。 研究によると、ヘパリンは、腫瘍の転移における重要なプロセスである、癌細胞の接着、遊走、および血管新生を阻害する可能性があります {svg_5}.

抗血管新生剤

抗血管新生剤として、ヘパリンは、新しい血管の形成を阻害する能力について研究されています。 この特性は、特にアテローム性動脈硬化症などの疾患の予防と、さまざまな種類の癌の治療に役立ちます {svg_6}.

抗ウイルス研究

ヘパリンは、抗ウイルス剤として有望であることが示されています。 ヘパリンは、その強い負電荷と分子構造により、ウイルスが宿主細胞に付着し侵入することを阻害するため、抗ウイルス療法の候補となり得ます {svg_7}.

細胞培養および創薬

細胞培養および創薬研究において、ヘパリンナトリウムは、細胞の凝集を防ぐために使用されます。 ヘパリンは、無血清培地でヒト胚性幹細胞の増殖に不可欠な、塩基性線維芽細胞成長因子(FGF-2)の補因子として機能します {svg_8} {svg_9}.

医療機器におけるヘパリンの中和

新しい研究は、HEMA-リジン系クライオゲルを開発して、ヘパリンを高選択的に中和することに重点を置いています。 これらのクライオゲルは、ヘパリンの抗凝固作用を迅速に逆転させ、手術や体外血液浄化療法に関連する潜在的な出血リスクから患者を保護するように設計されています {svg_10}.

作用機序

Target of Action

Heparin sodium salt primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring plasma protease inhibitor . It plays a crucial role in the coagulation pathway by inactivating coagulation enzymes thrombin (factor IIa) and factor Xa .

Mode of Action

Heparin sodium salt interacts with its primary target, ATIII, by binding to it . This binding greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . The interaction between heparin and ATIII results in a conformational change in ATIII , which significantly enhances its ability to inactivate the coagulation enzymes .

Biochemical Pathways

The primary biochemical pathway affected by heparin sodium salt is the coagulation pathway . By accelerating the rate at which ATIII inactivates coagulation enzymes, heparin sodium salt effectively delays the coagulation of blood . This has downstream effects on the formation of blood clots, making heparin sodium salt an effective anticoagulant .

Pharmacokinetics

It is typically administered in low doses for primary prophylaxis and in high doses therapeutically to prevent recurrent thrombosis . When given in therapeutic doses, its anticoagulant effect must be monitored, and the dosage must be adjusted frequently .

Result of Action

The molecular and cellular effects of heparin sodium salt’s action primarily involve the inhibition of blood coagulation . By enhancing the antithrombin-mediated inactivation of coagulation enzymes, heparin sodium salt prevents the formation of blood clots . This makes it an effective treatment for conditions associated with thrombosis, such as pulmonary embolism and atrial fibrillation .

Action Environment

Heparin sodium salt remains active in aqueous solution for up to 2 years at 2–8 °C, provided the solutions have been filtered through a 0.2 mm membrane . Alternatively, 0.06–1% benzyl alcohol may be added to solutions to prevent bacterial growth . It is also known to be water-soluble and may spread in water systems .

Safety and Hazards

Heparin sodium salt should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

将来の方向性

Heparin sodium salt has been found to have anti-cancer properties . It supports the binding of fibroblast growth factor (FGF) to its receptor and increases the stability of FGF . This makes it a promising anti-cancer agent .

生化学分析

Biochemical Properties

Heparin, sodium salt, plays a crucial role in biochemical reactions. It binds reversibly to antithrombin III (ATIII) and significantly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction is vital for its anticoagulant effect .

Cellular Effects

Heparin, sodium salt, has significant effects on various types of cells and cellular processes. It can affect the proliferation, adhesion, angiogenesis, migration, and invasion of cancer cells . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Heparin, sodium salt, is primarily through its interaction with ATIII. It binds reversibly to ATIII and greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction is crucial for its anticoagulant effect .

Temporal Effects in Laboratory Settings

The effects of Heparin, sodium salt, can change over time in laboratory settings. It has been observed that the anticoagulant effect of Heparin can be influenced by factors such as the presence of other substances, temperature, and pH .

Dosage Effects in Animal Models

The effects of Heparin, sodium salt, can vary with different dosages in animal models. For instance, it has been observed that higher doses of Heparin can lead to increased bleeding risk .

Metabolic Pathways

Heparin, sodium salt, is involved in the coagulation pathway. It enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway .

Transport and Distribution

It is known that Heparin is released from mast cells and can bind to various proteins, affecting their function .

Subcellular Localization

The subcellular localization of Heparin, sodium salt, is primarily in the granules of mast cells from where it is released . Its activity or function can be influenced by its localization within these cells .

特性

IUPAC Name

sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMTXLQWRQUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1CCO)CC[O-])CCO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9041-08-1
Record name Heparin, sodium salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heparin, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does Heparin, sodium salt exert its anticoagulant effect?

A1: Heparin, sodium salt binds to antithrombin III, a serine protease inhibitor, enhancing its ability to inactivate clotting factors like thrombin and Factor Xa. [, ] This interaction prevents fibrin formation and ultimately inhibits clot formation.

Q2: Beyond anticoagulation, what other biological activities are associated with Heparin, sodium salt?

A2: Heparin, sodium salt demonstrates diverse biological activities, including modulation of growth factor activity, [, ] inhibition of cell proliferation, [] and potential antiviral effects. [, ] These activities are often attributed to its interaction with various proteins beyond antithrombin III.

Q3: What is the molecular weight range of Heparin, sodium salt?

A3: Heparin, sodium salt exhibits a wide molecular weight range, typically from 3,000 to 30,000 Daltons. [] Low molecular weight heparin preparations (LMWH), with molecular weights around 4,000 to 7,000 Daltons, are often preferred for specific clinical applications. [, ]

Q4: What spectroscopic techniques are commonly employed to characterize Heparin, sodium salt?

A4: Infrared (IR) spectroscopy is frequently utilized to analyze the structure of Heparin, sodium salt. [, ] It helps identify characteristic functional groups such as sulfate and carboxyl groups, providing insights into the compound's composition and purity.

Q5: How does the ionic strength of a solution influence Heparin, sodium salt's interaction with calcium oxalate crystals?

A5: Research suggests that Heparin, sodium salt exhibits greater adsorption onto calcium oxalate crystals in solutions with lower ionic strength. [] This finding has implications for understanding the role of Heparin, sodium salt in influencing crystal growth and aggregation in biological contexts, such as in the urinary tract.

Q6: Does Heparin, sodium salt possess inherent catalytic activity?

A6: While not a catalyst in the traditional sense, Heparin, sodium salt acts as a cofactor by binding to and enhancing the activity of enzymes like antithrombin III. [] This cofactor function is crucial for its anticoagulant properties.

Q7: Have computational methods been used to study the interaction between Heparin, sodium salt and specific proteins?

A7: Yes, computational modeling, particularly molecular docking studies, has been employed to investigate the interaction between Heparin, sodium salt and proteins like WWTR1. [] Such studies provide insights into the binding affinity, key amino acid residues involved, and potential mechanisms of action.

Q8: How does the molecular weight of Heparin, sodium salt influence its biological activity?

A8: Lower molecular weight heparin preparations (LMWH) generally exhibit a longer half-life and more predictable pharmacokinetic properties compared to unfractionated Heparin, sodium salt. [, ] They also tend to have a lower risk of bleeding complications, making them preferable for certain clinical scenarios. []

Q9: What strategies have been explored to enhance the stability and delivery of Heparin, sodium salt?

A9: Researchers have investigated the incorporation of Heparin, sodium salt into various drug delivery systems, including nanoparticles [, ] and biodegradable templates. [] These approaches aim to achieve controlled release, improve stability, and enhance its therapeutic efficacy.

Q10: How is Heparin, sodium salt typically administered?

A10: Heparin, sodium salt is primarily administered intravenously or subcutaneously due to its poor oral bioavailability. [] Its administration route significantly impacts its pharmacokinetic profile and therapeutic onset.

Q11: Is resistance to Heparin, sodium salt a known clinical challenge?

A11: While true resistance to Heparin, sodium salt is rare, some patients may exhibit a reduced response, often attributed to acquired antithrombin III deficiency or increased levels of clotting factors. []

Q12: What is the most significant adverse effect associated with Heparin, sodium salt therapy?

A12: Bleeding is a major concern with Heparin, sodium salt therapy, and careful dose monitoring and patient selection are crucial to minimize this risk. []

Q13: What are the advantages of using nanoparticles for Heparin, sodium salt delivery?

A13: Nanoparticle-based delivery systems offer advantages such as enhanced stability, controlled release of Heparin, sodium salt, and the potential for targeted delivery to specific tissues. []

Q14: Are there specific biomarkers used to monitor the effectiveness of Heparin, sodium salt therapy?

A14: Clinical monitoring of Heparin, sodium salt therapy typically involves measuring the activated partial thromboplastin time (aPTT), which reflects the time it takes for blood to clot. []

Q15: How is the amount of Heparin, sodium salt bound to biomaterials typically quantified?

A15: The Toluidine Blue assay is a common method for quantifying Heparin, sodium salt bound to biomaterials. [] It relies on the metachromatic shift of Toluidine Blue upon binding to Heparin, sodium salt, allowing for spectrophotometric determination.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。